Enhanced Kinase Inhibitory Potency Driven by 4-Methoxy Substitution: Head-to-Head Comparison with 4‑Phenyl Analog
In a kinase inhibition assay targeting TrkA, the 4-methoxy-substituted compound (CAS 626222-57-9) exhibits an IC50 of 3.10 nM, representing a substantial improvement over the unsubstituted 4‑phenyl analog (CAS 626222-51-3), which showed no detectable inhibition at the highest tested concentration (IC50 > 10,000 nM) under identical assay conditions [1]. This >3,200-fold potency gain underscores the critical contribution of the methoxy group to binding interactions.
| Evidence Dimension | TrkA kinase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.10 nM |
| Comparator Or Baseline | 1-Morpholin-4-yl-2-(6-phenyl-pyridazin-3-ylsulfanyl)-ethanone (CAS 626222-51-3): IC50 > 10,000 nM |
| Quantified Difference | >3,200-fold lower IC50 |
| Conditions | Enzyme-linked immunosorbent assay (ELISA), pH 7.5, recombinant human TrkA kinase |
Why This Matters
A >3,200-fold potency advantage is decisive for lead selection in TrkA-targeted therapeutic programs; procurement of the 4‑methoxy derivative is essential to maintain SAR continuity.
- [1] BindingDB Entry BDBM136641. IC50 data for TrkA kinase inhibition. Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=136641 View Source
